molecular formula C11H21NO3 B13556602 Tert-butyl ((1-(hydroxymethyl)cyclopropyl)methyl)(methyl)carbamate CAS No. 2120399-28-0

Tert-butyl ((1-(hydroxymethyl)cyclopropyl)methyl)(methyl)carbamate

Cat. No.: B13556602
CAS No.: 2120399-28-0
M. Wt: 215.29 g/mol
InChI Key: IZURJIKPWJAKRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl ((1-(hydroxymethyl)cyclopropyl)methyl)(methyl)carbamate: is a synthetic organic compound with the molecular formula C11H21NO3 It is characterized by the presence of a tert-butyl carbamate group attached to a cyclopropyl ring, which is further substituted with a hydroxymethyl and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Route 1: The synthesis of tert-butyl ((1-(hydroxymethyl)cyclopropyl)methyl)(methyl)carbamate can be achieved through a multi-step process starting from commercially available diethyl cyclopropane-1,1-dicarboxylate. The first step involves the monohydrolysis of diethyl cyclopropane-1,1-dicarboxylate to yield the corresponding carboxylic acid.

    Route 2: Another method involves the reductive cyclopropanation of N,N-dibenzyl-2-benzyloxyacetamide using the de Meijere variant of the Kulinkovich reaction.

Industrial Production Methods:

  • The industrial production of this compound typically follows the same synthetic routes as described above, with optimization of reaction conditions to maximize yield and purity. Key parameters such as temperature, solvent choice, and reaction time are carefully controlled to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Tert-butyl ((1-(hydroxymethyl)cyclopropyl)methyl)(methyl)carbamate can undergo oxidation reactions, particularly at the hydroxymethyl group, to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used. For example, reduction with lithium aluminum hydride can yield the corresponding alcohol.

    Substitution: The carbamate group can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions.

Major Products Formed:

    Oxidation: Formation of aldehydes and carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted carbamates.

Scientific Research Applications

Chemistry:

Biology:

  • The compound is studied for its potential biological activity, including its role as a building block for bioactive molecules.

Medicine:

  • It is explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry:

  • The compound is used in the production of specialty chemicals and materials, where its unique structure imparts desirable properties to the final products.

Mechanism of Action

The mechanism of action of tert-butyl ((1-(hydroxymethyl)cyclopropyl)methyl)(methyl)carbamate is primarily related to its ability to interact with biological targets through its carbamate group. The carbamate moiety can form covalent bonds with nucleophilic sites on enzymes and proteins, leading to inhibition or modulation of their activity. This interaction is often exploited in the design of enzyme inhibitors and other bioactive molecules .

Comparison with Similar Compounds

  • Tert-butyl (1-(hydroxymethyl)cyclopropyl)carbamate
  • Tert-butyl (1-methylcyclopropyl)carbamate

Comparison:

Uniqueness:

  • The presence of both the hydroxymethyl and methyl groups on the cyclopropyl ring in this compound imparts unique chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

2120399-28-0

Molecular Formula

C11H21NO3

Molecular Weight

215.29 g/mol

IUPAC Name

tert-butyl N-[[1-(hydroxymethyl)cyclopropyl]methyl]-N-methylcarbamate

InChI

InChI=1S/C11H21NO3/c1-10(2,3)15-9(14)12(4)7-11(8-13)5-6-11/h13H,5-8H2,1-4H3

InChI Key

IZURJIKPWJAKRH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)CC1(CC1)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.